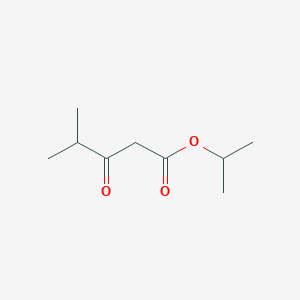
Propan-2-yl 4-methyl-3-oxopentanoate
概要
説明
Propan-2-yl 4-methyl-3-oxopentanoate, also known as PMK methyl glycidate, is a chemical compound that is commonly used in scientific research. It is a precursor to the synthesis of various drugs, including MDMA (ecstasy), which makes it a popular chemical in the pharmaceutical industry.
作用機序
Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate acts as a precursor to the synthesis of various drugs, including MDMA, which exerts its effects by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. The exact mechanism of action of this compound methyl glycidate is not well understood, but it is believed to act through a similar mechanism as MDMA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound methyl glycidate are not well understood, but it is believed to have similar effects as MDMA. These effects include increased levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to feelings of euphoria, increased sociability, and heightened sensory perception. However, the long-term effects of this compound methyl glycidate on the brain and body are not well studied.
実験室実験の利点と制限
Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate is a widely used precursor in the pharmaceutical industry, which makes it readily available for scientific research. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, this compound methyl glycidate is a controlled substance in many countries, which can make it difficult to obtain for research purposes. In addition, the potential health risks associated with its use make it a controversial substance for scientific research.
将来の方向性
The future directions for research on Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate are vast and varied. One potential direction is the development of new drugs using this compound methyl glycidate as a precursor. Another direction is the study of the long-term effects of this compound methyl glycidate on the brain and body. Additionally, research could focus on the potential therapeutic applications of this compound methyl glycidate, such as its use as an antiviral agent or as a treatment for depression and anxiety.
Conclusion:
In conclusion, this compound methyl glycidate is a widely used precursor in the pharmaceutical industry and a popular substance in scientific research. Its synthesis method is well established, and it has been extensively studied for its potential therapeutic applications. However, the long-term effects of this compound methyl glycidate on the brain and body are not well understood, which makes it a controversial substance for scientific research. Future research on this compound methyl glycidate could focus on the development of new drugs, the study of its long-term effects, and its potential therapeutic applications.
科学的研究の応用
Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate is commonly used in scientific research as a precursor to the synthesis of various drugs, including MDMA. It is also used in the synthesis of other psychoactive substances, such as mephedrone and methamphetamine. In addition, this compound methyl glycidate has been studied for its potential therapeutic applications, including its use as an antiviral agent and as a treatment for depression and anxiety.
特性
IUPAC Name |
propan-2-yl 4-methyl-3-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(2)8(10)5-9(11)12-7(3)4/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNLWQKJOHYEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727422 | |
| Record name | Propan-2-yl 4-methyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
575838-12-9 | |
| Record name | Propan-2-yl 4-methyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

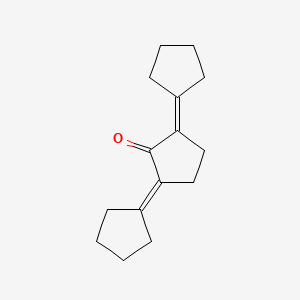

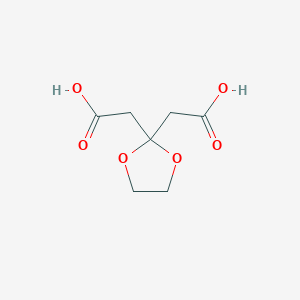

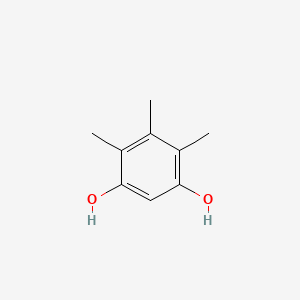

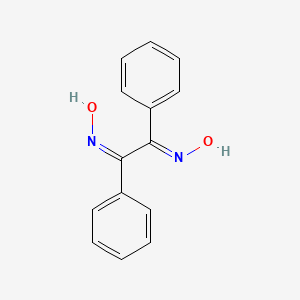
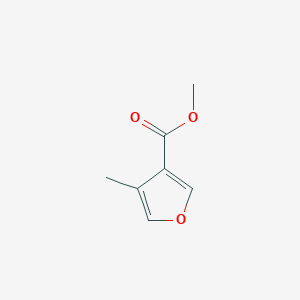
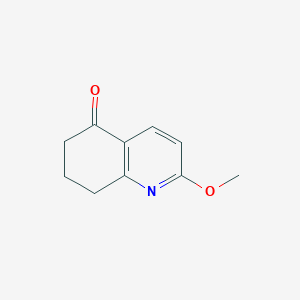


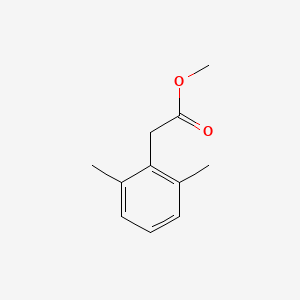

![Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester](/img/structure/B3191792.png)